molecular formula C11H14O2 B3266339 (R)-ethyl 2-phenylpropanoate CAS No. 42253-99-6

(R)-ethyl 2-phenylpropanoate

Cat. No.: B3266339
CAS No.: 42253-99-6
M. Wt: 178.23 g/mol
InChI Key: UTUVIKZNQWNGIM-SECBINFHSA-N
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Description

“®-Methyl 2-phenylpropanoate” is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 and its IUPAC name is methyl ®-2-phenylpropanoate .


Synthesis Analysis

The synthesis of ®-2-Phenylpropanoic acid, a closely related compound, has been achieved from the racemic acid through an isomerization reaction involving resting cells of Nocardia diaphanozonaria JCM3208 . The isomerization activity of the cells was enhanced 25-fold by adding 5.5 mM racemic 2-phenylpropanoic acid to the culture medium .


Molecular Structure Analysis

The molecular structure of “®-Methyl 2-phenylpropanoate” is represented by the formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Chemical Reactions Analysis

Chiral fluorescent chemosensors featuring macrocycles comprising BINOL auxiliary and an array of hydrogen bond donors were synthesized . These chemosensors recognize a number of carboxylates, including enantiomers of 2-phenylpropanoate, in a stereoselective fashion .


Physical and Chemical Properties Analysis

“®-Methyl 2-phenylpropanoate” is a liquid at room temperature . It has a molecular weight of 164.2 and its storage temperature should be sealed in dry, room temperature conditions .

Mechanism of Action

The reaction of chiral aluminium alkoxides with (RS)-2-phenylpropanal gives the optically active (S)-(–)-2-phenylpropyl ®-(–)2-phenylpropanoate . An asymmetric disproportionation reaction mechanism has been proposed for this compound .

Safety and Hazards

“®-Methyl 2-phenylpropanoate” is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

The future directions of research on “®-ethyl 2-phenylpropanoate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This suggests potential future directions in the development of more efficient and sustainable methods for the synthesis of these and related compounds .

Properties

IUPAC Name

ethyl (2R)-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVIKZNQWNGIM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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